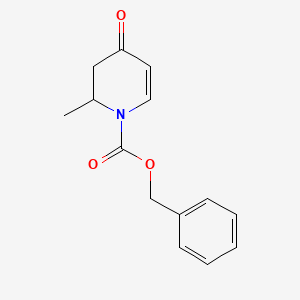
benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
説明
Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS No. 190906-91-3) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis
This compound can be synthesized through various methods involving the condensation of appropriate aldehydes and ketones under acidic or basic conditions. The synthetic routes often yield high purity and can be optimized for large-scale production .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzyl 2-methyl-4-oxo-3,4-dihydropyridine derivatives. The compound has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 62.5 µg/mL | 125 µg/mL |
| Escherichia coli | 31.25 µg/mL | 62.5 µg/mL |
| Pseudomonas aeruginosa | >1000 µg/mL | >1000 µg/mL |
These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria .
Anticancer Activity
Benzyl 2-methyl-4-oxo-3,4-dihydropyridine derivatives have also been investigated for their anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 10 | Induction of apoptosis |
| A375 (melanoma) | 15 | Inhibition of cell cycle progression |
| HCT116 (colon cancer) | 12 | Modulation of signaling pathways |
The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression in tumor cells .
Case Studies
- Antibacterial Efficacy : A study conducted on benzyl 2-methyl-4-oxo derivatives showed that modifications in the molecular structure could enhance antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The most effective derivatives exhibited MIC values significantly lower than traditional antibiotics .
- Anticancer Mechanisms : Research published in prominent journals indicates that benzyl 2-methyl-4-oxo compounds can selectively target cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapeutics .
特性
IUPAC Name |
benzyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-11-9-13(16)7-8-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZXYDLQRNIZGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466581 | |
| Record name | Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190906-91-3 | |
| Record name | Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















